molecular formula C18H17FN2O6S B14160573 butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate CAS No. 4638-42-0

butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B14160573
CAS No.: 4638-42-0
M. Wt: 408.4 g/mol
InChI Key: NZWGOQARYGYIEO-UHFFFAOYSA-N
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Description

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a chemical compound with the molecular formula C18H17FN2O6S It is known for its unique structure, which includes a benzoxazole ring, a fluorophenyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfamoyl chloride or sulfamoyl isocyanate under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can be compared with other similar compounds, such as:

    Butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Butyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with a methyl group instead of fluorine.

    Butyl 6-[(4-nitrophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

4638-42-0

Molecular Formula

C18H17FN2O6S

Molecular Weight

408.4 g/mol

IUPAC Name

butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C18H17FN2O6S/c1-2-3-10-26-17(22)21-15-9-8-14(11-16(15)27-18(21)23)28(24,25)20-13-6-4-12(19)5-7-13/h4-9,11,20H,2-3,10H2,1H3

InChI Key

NZWGOQARYGYIEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O

Origin of Product

United States

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